6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under metal-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Difluoromethylation Reagents: Such as difluorocarbene precursors.
Bases: Sodium bicarbonate or potassium carbonate in polar solvents like methanol or ethanol.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cross-coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds due to its ability to modulate biological activity.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials.
Biological Studies: It can serve as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism by which 6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity . Additionally, the compound’s electronic properties can affect its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Another compound with a difluoromethyl group and a bromine atom, but with a different core structure.
Difluoromethyl phenyl sulfide: A compound with a difluoromethyl group attached to a phenyl ring.
Uniqueness
6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which provides distinct electronic and steric properties compared to other difluoromethylated compounds . This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and materials.
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-2-6(10)4-14-7(8(11)12)3-13-9(5)14/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMYBELRNDGPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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